molecular formula C10H8BrNO B582558 7-Bromo-3-methoxyquinoline CAS No. 1246548-95-7

7-Bromo-3-methoxyquinoline

Cat. No. B582558
M. Wt: 238.084
InChI Key: UOSVBHOMCFHOSP-UHFFFAOYSA-N
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Description

7-Bromo-3-methoxyquinoline is a chemical compound with the CAS Number: 1246548-95-7 . It has a molecular weight of 238.08 and its linear formula is C10H8BrNO . It is a solid substance stored in dry room temperature .


Molecular Structure Analysis

The molecular structure of 7-Bromo-3-methoxyquinoline is characterized by a pyrazole fused to a benzene ring . The InChI Code for this compound is 1S/C10H8BrNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3 .


Physical And Chemical Properties Analysis

7-Bromo-3-methoxyquinoline is a solid substance . It is stored in dry room temperature .

Scientific Research Applications

Excited State Hydrogen Atom Transfer in Solvent Clusters

Studies on quinoline derivatives, such as 7-hydroxyquinoline, have explored their role in excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent clusters. These reactions are significant for understanding the photophysics and photochemistry of hydrogen-bonded systems, which has implications in solar energy conversion and photostabilization mechanisms in biological systems (Manca, Tanner, & Leutwyler, 2005).

Antimicrobial Activity

Quinoline derivatives, like Moxifloxacin, exhibit a broad spectrum of antibacterial activity. Moxifloxacin's structure, including a methoxy group and a bulky side chain at the C-7 position, contributes to its effectiveness against various bacterial infections. This highlights the potential of structurally similar compounds, such as 7-Bromo-3-methoxyquinoline, in developing new antibacterial agents (Keating & Scott, 2004).

Analytical Chemistry Applications

Quinoline derivatives serve as reversible indicators in analytical chemistry, for example, in potassium bromate titrations. Their structural features, including substituents like bromo and methoxy groups, can affect their performance as indicators in titrations, demonstrating the importance of quinoline derivatives in developing new analytical methods (Belcher, 1949).

Medicinal Chemistry Insights

The study of 8-hydroxyquinoline derivatives, which share structural similarities with 7-Bromo-3-methoxyquinoline, reveals their significant biological activities, including anticancer, antiviral, and neuroprotective effects. This underscores the potential of 7-Bromo-3-methoxyquinoline in the synthesis of novel drugs for treating life-threatening diseases (Gupta, Luxami, & Paul, 2021).

Antioxidant Properties

Quinoline derivatives, like Ethoxyquin, demonstrate potent antioxidant properties, which are essential for protecting polyunsaturated fatty acids in fish meal from oxidation. This suggests that 7-Bromo-3-methoxyquinoline could be explored for its antioxidant capabilities, potentially extending its applications to food preservation and stability (De Koning, 2002).

Safety And Hazards

The safety information for 7-Bromo-3-methoxyquinoline includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

7-bromo-3-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSVBHOMCFHOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693839
Record name 7-Bromo-3-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-methoxyquinoline

CAS RN

1246548-95-7
Record name 7-Bromo-3-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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